4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
The compound “4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde” likely contains a morpholine group, which is a common motif in many biologically active compounds . Morpholine is a heterocyclic amine known for its versatility and reactivity.
Synthesis Analysis
While specific synthesis methods for “4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde” are not available, morpholine derivatives are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A recent study described the synthesis of substituted morpholines through a sequence of coupling, cyclization, and reduction reactions .
Molecular Structure Analysis
The molecular structure of “4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde” can be inferred from related compounds. Morpholine contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .
Chemical Reactions Analysis
The chemical reactivity of morpholine-containing compounds has been explored in various studies. For example, acid hydrolysis of 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles resulted in substituted benzoic acids .
Scientific Research Applications
Anticancer Agents
The compound is used in the synthesis of novel 2,4-dianilinopyrimidine derivatives, which have been identified as potential FAK inhibitors and anticancer agents . Specifically, compound 8a, which contains 4-(Morpholinomethyl)phenyl, displayed potent anti-FAK activity and selective antiproliferative effects against H1975 and A431 cells . It also induced apoptosis in a dose-dependent manner, arrested the cells in S/G2 phase, and inhibited the migration of H1975 cells .
FAK Inhibitors
Focal adhesion kinase (FAK) is responsible for the development and progression of various malignancies . The compound is used in the design of novel FAK inhibitors, which could potentially be used as therapeutic agents in the treatment of various cancers .
Molecular Docking
The compound is used in molecular docking studies to elucidate its possible binding modes with FAK . This helps in understanding the interaction of the compound with the enzyme, which is crucial in drug design and development .
Legumain Inhibitors
An in silico evaluation was performed to investigate the potential inhibitory activity of the synthesized products against human legumain (AEP) enzymes . The molecular docking study suggests that all compounds interact with the three enzymes with moderate to high affinity .
Cholinesterase Inhibitors
The compound is also evaluated for its potential inhibitory activity against cholinesterases (AChE and BuChE) enzymes . These enzymes are involved in the progression of Alzheimer’s disease, and their inhibition could potentially lead to therapeutic interventions for the disease .
Drug-likeness Properties
Most of the synthesized compounds displayed promising pharmacokinetic and drug-likeness properties . This makes them potential candidates for further development into therapeutic agents .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-1H-pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-8-10-5-9(6-11-10)7-12-1-3-14-4-2-12/h5-6,8,11H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQUVWAXOLMNRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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